molecular formula C18H34O4 B1252782 9-hydroperoxy-10E-octadecenoic acid

9-hydroperoxy-10E-octadecenoic acid

Cat. No. B1252782
M. Wt: 314.5 g/mol
InChI Key: DIKRZYGTMAMIKZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroperoxy-10E-octadecenoic acid is a hydroperoxy fatty acid that is 9-hydroperoxy derivative of (10E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 9-hydroperoxy-10E-octadecenoate.

Scientific Research Applications

1. Chemical Characterization and Analysis

9-Hydroperoxy-10E-octadecenoic acid and its derivatives have been extensively studied for their chemical properties. For instance, Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which included the study of compounds related to 9-hydroperoxy-10E-octadecenoic acid (Hamberg, 1991). Similarly, Gardner et al. (1984) examined the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid into various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner, Nelson, Tjarks, & England, 1984).

2. Biochemical Reactions and Metabolism

Studies have shown that 9-hydroperoxy-10E-octadecenoic acid is involved in various biochemical reactions. For example, research by Dix and Marnett (1985) on the conversion of linoleic acid hydroperoxide by hematin revealed the formation of various hydroxy, keto, and epoxyhydroxy fatty acids, highlighting the compound's role in lipid metabolism (Dix & Marnett, 1985). Another study by Gardner and Kleiman (1979) explored the formation of oxohydroxyoctadecenoic acids from hydroperoxides of linoleic acid, providing insights into the oxidative decomposition pathways of these compounds (Gardner & Kleiman, 1979).

3. Enzymatic Synthesis and Transformation

Enzymatic processes involving 9-hydroperoxy-10E-octadecenoic acid have been a focus of several studies. Thomas et al. (2013) characterized the allylic epoxyalcohols and their trihydroxy hydrolysis products generated from 9-hydroperoxy-octadecenoic acid, shedding light on the enzyme-catalyzed transformations of these compounds (Thomas, Boeglin, Garcia-Diaz, O’Donnell, & Brash, 2013). Additionally, Hamberg and Olsson (2011) described the efficient conversion of linoleate 9-lipoxygenase hydroperoxides in beetroot, forming specific trihydroxy acids, which demonstrates the biological relevance of these transformations (Hamberg & Olsson, 2011).

4. Applications in Flavor and Aroma Chemistry

Research has also explored the role of 9-hydroperoxy-10E-octadecenoic acid in the formation of flavor and aroma compounds. Gassenmeier and Schieberle (1994) identified this compound as a precursor in the formation of intense flavor compounds during the thermal degradation of fats, indicating its significance in food chemistry (Gassenmeier & Schieberle, 1994).

properties

Product Name

9-hydroperoxy-10E-octadecenoic acid

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-9-hydroperoxyoctadec-10-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)/b14-11+

InChI Key

DIKRZYGTMAMIKZ-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCC/C=C/C(CCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCCCC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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